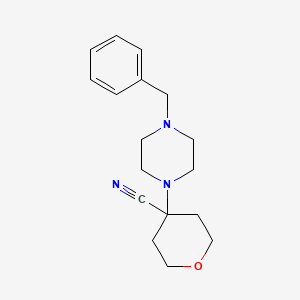

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile

Vue d'ensemble

Description

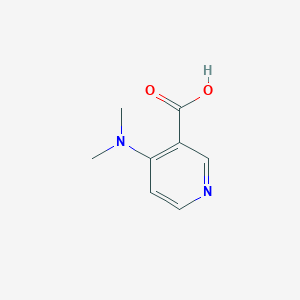

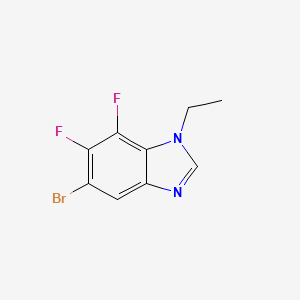

“4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile” is a chemical compound with the CAS Number: 910575-37-0 . It has a molecular weight of 285.39 and its IUPAC name is 4-(4-benzylpiperazin-1-yl)tetrahydro-2H-pyran-4-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23N3O/c18-15-17(6-12-21-13-7-17)20-10-8-19(9-11-20)14-16-4-2-1-3-5-16/h1-5H,6-14H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Characterization

- Novel derivatives of benzene and pyrazole carbonitriles, including compounds structurally related to 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile, have been synthesized and characterized through spectroscopic analyses. These compounds show potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Nootropic Activity

- Related compounds, synthesized from aminomethyl-benzyl-2-oxopyrrolidine, were tested for nootropic (cognitive enhancing) activity. These studies illustrate the potential of benzylpiperazine derivatives in neuropharmacology (Valenta et al., 1994).

Fluorescent Properties

- Derivatives of benzimidazole and pyrazole carbonitriles, structurally similar to this compound, have been studied for their fluorescent properties. This suggests applications in materials science, particularly for fluorescent agents (Rangnekar & Rajadhyaksha, 1986).

Molecular Structure Analysis

- Advanced spectroscopic and computational techniques have been employed to analyze the molecular structure of similar compounds, providing insights into the structural basis of their biological and chemical properties (Al‐Azmi & Shalaby, 2018).

Antioxidant Activity

- Pyrimidine-containing heterocycles, related to this compound, have been synthesized and evaluated for their antioxidant activity. This highlights the potential of these compounds in oxidative stress-related therapeutic applications (Salem & Errayes, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c18-15-17(6-12-21-13-7-17)20-10-8-19(9-11-20)14-16-4-2-1-3-5-16/h1-5H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWWKXLRWJRGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)

![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)